2-Formylisonicotinic acid

Beschreibung

Historical Context and Discovery

The development of 2-formylisonicotinic acid emerged from the broader exploration of pyridine carboxylic acid derivatives that began in the mid-20th century. The foundational work on isonicotinic acid itself, established as pyridine-4-carboxylic acid, provided the chemical framework for subsequent modifications. Early investigations into antituberculous compounds led to extensive research on isonicotinic acid derivatives, including hydrazide forms such as isoniazid, which demonstrated significant biological activity. This research trajectory established the importance of the isonicotinic acid scaffold and created scientific interest in developing modified versions with enhanced properties.

The specific development of this compound arose from synthetic chemistry efforts to introduce additional functional groups onto the pyridine ring system. The compound represents a logical extension of isonicotinic acid chemistry, where the introduction of a formyl group at the 2-position creates opportunities for further chemical elaboration. Research into this compound has been driven by its potential applications in coordination chemistry and materials science, where the presence of multiple coordination sites enables the formation of complex molecular architectures.

The synthetic accessibility of this compound has been enhanced through advances in oxidative chemistry and selective functionalization methods. Modern synthetic approaches have made this compound more readily available for research applications, contributing to its increased utilization in contemporary chemical research. The compound's emergence in the scientific literature reflects the ongoing evolution of pyridine chemistry and the continued importance of these heterocyclic systems in modern synthetic chemistry.

Nomenclature and Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 2-formylpyridine-4-carboxylic acid. This nomenclature clearly indicates the presence of both a formyl group at the 2-position and a carboxylic acid group at the 4-position of the pyridine ring. Alternative naming conventions include the descriptor this compound, which emphasizes its relationship to the parent isonicotinic acid structure.

The compound belongs to the broader classification of pyridine carboxylic acids, which encompasses a family of heterocyclic compounds containing both pyridine and carboxylic acid functionalities. Within this classification, this compound is specifically categorized as a substituted isonicotinic acid derivative, distinguishing it from other positional isomers such as picolinic acid and nicotinic acid derivatives. The presence of the aldehyde functionality further classifies this compound as a pyridine dialdehyde derivative, though it contains only one aldehyde group alongside the carboxylic acid.

Chemical databases and registry systems employ various synonyms for this compound, including 2-formylisonicotinicacid and the molecular descriptor-based names. The compound's classification within chemical taxonomy systems reflects its dual nature as both an aromatic aldehyde and a pyridine carboxylic acid, positioning it at the intersection of multiple chemical families. This classification scheme facilitates accurate identification and retrieval of information about the compound from chemical databases and literature sources.

Structural Characterization

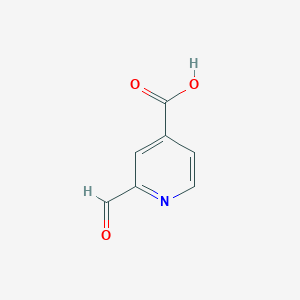

The molecular structure of this compound consists of a pyridine ring bearing two distinct functional groups: a formyl group attached to carbon-2 and a carboxylic acid group attached to carbon-4. The compound adopts a planar configuration due to the aromatic nature of the pyridine ring, with the formyl and carboxyl substituents maintaining coplanarity with the ring system. This structural arrangement creates a molecule with distinct electrophilic and acidic sites, enabling diverse chemical reactivity patterns.

The spatial arrangement of functional groups in this compound creates opportunities for intramolecular interactions, particularly between the formyl oxygen and the pyridine nitrogen atom. These interactions can influence the compound's conformation and reactivity, particularly in solution phase chemistry where hydrogen bonding and dipolar interactions become significant. The electron-withdrawing nature of both substituents affects the electronic distribution within the pyridine ring, reducing electron density and influencing the compound's chemical behavior.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅NO₃ | |

| Molecular Weight | 151.12 g/mol | |

| Ring System | Pyridine | |

| Substituent Positions | 2-formyl, 4-carboxyl | |

| Planar Configuration | Yes |

The three-dimensional structure of this compound has been characterized using computational methods and spectroscopic techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structure, with characteristic chemical shifts observed for the formyl proton, aromatic protons, and carboxylic acid proton. These spectroscopic signatures serve as definitive structural identifiers and enable accurate characterization of the compound in research applications.

Eigenschaften

IUPAC Name |

2-formylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVLSIKRVYZKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624773 | |

| Record name | 2-Formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855636-38-3 | |

| Record name | 2-Formylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxidation of 2-Methylisonicotinic Acid Using Selenium(IV) Oxide

Method Overview:

This classical method involves the oxidation of 2-methylisonicotinic acid with selenium dioxide (selenium(IV) oxide) in 1,4-dioxane solvent.

| Parameter | Details |

|---|---|

| Starting Material | 2-Methyl-4-pyridinecarboxylic acid (5.0 g, 36.5 mmol) |

| Oxidizing Agent | Selenium dioxide (10.1 g, 91.3 mmol) |

| Solvent | 1,4-Dioxane (250 mL) |

| Temperature | 110 °C |

| Reaction Time | 24 hours |

| Yield | 72% |

| Purity | 98% (after recrystallization) |

| Work-up | Hot filtration, solvent evaporation under reduced pressure, recrystallization from absolute ethanol, vacuum drying |

- The reaction progress is monitored by thin-layer chromatography (TLC).

- The selenium dioxide selectively oxidizes the methyl group to the formyl group.

- The method provides a high purity product suitable for further applications.

This method is well-established and provides a good balance between yield and purity, though it requires handling of selenium compounds, which are toxic and require careful disposal.

Oxidation Using Iodine in Dimethyl Sulfoxide (DMSO)

Method Overview:

An alternative oxidation method uses iodine as the oxidant in DMSO solvent at elevated temperature.

| Parameter | Details |

|---|---|

| Starting Material | 2-Methylisonicotinic acid (10.0 g, 73.0 mmol) |

| Oxidizing Agent | Iodine (20.3 g, 80.3 mmol) |

| Solvent | Dimethyl sulfoxide (120 mL) |

| Temperature | 150 °C |

| Reaction Time | 1 hour |

| Yield | 72% |

| Purity | 97% (after recrystallization) |

| Work-up | Cooling, precipitation in distilled water, suction filtration, washing with petroleum ether, recrystallization from anhydrous ethanol, vacuum drying |

- The reaction is rapid compared to selenium dioxide oxidation.

- TLC is used to confirm reaction completion.

- The method avoids selenium reagents but requires high temperature and careful handling of iodine and DMSO.

Base-Mediated Reactions Involving Potassium Carbonate

Two related procedures involve potassium carbonate in mixed ethanol-water solvents at room temperature, typically for further functionalization or purification steps involving 2-formylisonicotinic acid.

| Parameter | Details |

|---|---|

| Reagents | This compound and potassium carbonate (equimolar) |

| Solvent | Ethanol (10 mL) and water (15 mL) |

| Temperature | 20 °C (room temperature) |

| Reaction Time | 4 hours |

| Yield | 51-55% (depending on specific intermediate) |

| Work-up | Quenching with brine, extraction with dichloromethane, drying over MgSO4, filtration, dry column chromatography (ethyl acetate/methanol 20:1) |

- These methods are typically used for derivatization or purification rather than direct synthesis of this compound.

- The moderate yields reflect the complexity of subsequent transformations.

Summary Table of Key Preparation Methods

| Method | Oxidant/Reagents | Solvent | Temp (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Selenium(IV) oxide oxidation | Selenium dioxide | 1,4-Dioxane | 110 | 24 h | 72 | 98 | Classical oxidation, toxic reagent |

| Iodine oxidation | Iodine | Dimethyl sulfoxide | 150 | 1 h | 72 | 97 | Faster, high temp, no selenium |

| Base-mediated reaction | Potassium carbonate | Ethanol/water | 20 | 4 h | 51-55 | - | For derivatization/purification |

| DCC/DMAP coupling (ester prep) | DCC, DMAP | Dichloromethane | 0 to RT | 12 h | 71.4 | - | For ester derivatives |

Research Findings and Considerations

- The selenium dioxide oxidation remains a benchmark for selective oxidation of methyl groups adjacent to pyridine rings, providing high purity and good yields but involves toxic reagents requiring careful handling and disposal.

- Iodine/DMSO oxidation offers a selenium-free alternative with comparable yields and purity but requires higher temperature and shorter reaction time, which may be advantageous for scale-up.

- Base-mediated reactions with potassium carbonate are more relevant for subsequent functionalization steps rather than direct synthesis of this compound.

- Coupling reactions using carbodiimide chemistry are valuable for synthesizing ester derivatives of this compound, expanding its utility in complex molecule synthesis.

- Analytical methods such as TLC, NMR, HPLC, and UPLC-MS are routinely employed to monitor reaction progress and confirm product purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

Oxidation: 2-Isonicotinic acid.

Reduction: 2-Hydroxymethylisonicotinic acid.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Formylisonicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-Formylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Halogen-Substituted Derivatives

- 2-Chloro-3-formylisonicotinic acid (CID 70700634) Molecular Formula: C₇H₄ClNO₃ Substituents: Chlorine at 2-position, formyl at 3-position, carboxylic acid at 4-position. Properties: The chlorine atom increases molecular weight (178.56 g/mol) and may enhance lipophilicity compared to the non-halogenated parent compound.

- Methyl 3-Fluoro-2-formylisonicotinate (CID 86666496) Molecular Formula: C₈H₆FNO₃ Substituents: Fluorine at 3-position, formyl at 2-position, methyl ester at 4-position. Properties: The fluorine atom’s electronegativity stabilizes the pyridine ring, while the methyl ester improves solubility in organic solvents. This derivative is likely more volatile than carboxylic acid analogs, making it suitable for gas-phase reactions .

Hydroxy and Phenyl-Substituted Derivatives

- 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS 1261922-75-1) Molecular Formula: C₁₃H₉NO₄ Substituents: Hydroxyl at 2-position, 2-formylphenyl at 5-position, carboxylic acid at 4-position. Properties: The hydroxyl group introduces hydrogen-bonding capacity, enhancing water solubility. The formylphenyl moiety increases steric bulk, which may affect binding efficiency in biological systems .

- 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4) Molecular Formula: C₁₂H₈FNO₃ Substituents: Fluorophenyl at 5-position, hydroxyl at 2-position.

Ester and Naphthyl Derivatives

Methyl 3-fluoro-2-formylisonicotinate (CID 86666496)

- 2-(Naphthalen-2-yl)isonicotinic acid (CAS 100004-92-0) Molecular Formula: C₁₆H₁₁NO₂ Substituents: Naphthyl group at 2-position, carboxylic acid at 4-position.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Properties |

|---|---|---|---|---|---|

| This compound* | C₇H₅NO₃ | 151.12 | Formyl (2), COOH (4) | N/A | High reactivity for condensation reactions |

| 2-Chloro-3-formylisonicotinic acid | C₇H₄ClNO₃ | 178.56 | Cl (2), Formyl (3), COOH (4) | CID 70700634 | Enhanced lipophilicity |

| 5-(2-Formylphenyl)-2-hydroxy-... | C₁₃H₉NO₄ | 243.22 | OH (2), Formylphenyl (5), COOH | 1261922-75-1 | Improved H-bonding capacity |

| Methyl 3-fluoro-2-formylisonicotinate | C₈H₆FNO₃ | 183.14 | F (3), Formyl (2), COOCH₃ (4) | CID 86666496 | Organic solubility, stabilized ring |

| 2-(Naphthalen-2-yl)isonicotinic acid | C₁₆H₁₁NO₂ | 249.27 | Naphthyl (2), COOH (4) | 100004-92-0 | Extended conjugation |

*Theoretical values inferred from analogs.

Biologische Aktivität

2-Formylisonicotinic acid, a derivative of isonicotinic acid, has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring with a formyl group at the 2-position. This configuration is significant as it influences the compound's reactivity and interaction with biological targets. The presence of the formyl group allows for nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding, enhancing its biological activity .

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit varying degrees of antimicrobial activity. A study found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined using standard methods, revealing promising results .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Activity

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. In vitro experiments demonstrated that this compound inhibited cell proliferation and induced cell cycle arrest in the G0/G1 phase. The cytotoxic effects were assessed using the MTT assay, with IC50 values indicating significant potency against specific cancer cell lines .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colorectal cancer) | 15 |

| HCT-8 (Colon cancer) | 20 |

| MCF-7 (Breast cancer) | 25 |

The mechanism through which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The formyl group may enhance binding affinity to these targets, facilitating its biological actions .

Case Study 1: Antimycobacterial Activity

In a study exploring the antitubercular properties of isonicotinic acid derivatives, it was found that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The study highlighted that structural modifications could enhance efficacy, suggesting a potential role for this compound in tuberculosis treatment .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of related compounds. Results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a therapeutic potential for inflammatory diseases. The study utilized an animal model to demonstrate the efficacy of treatment with isonicotinic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.